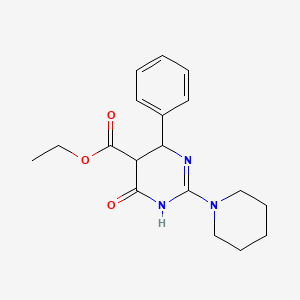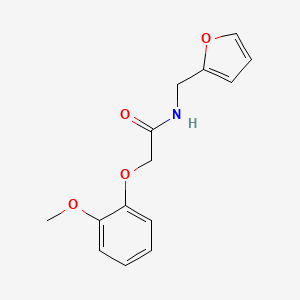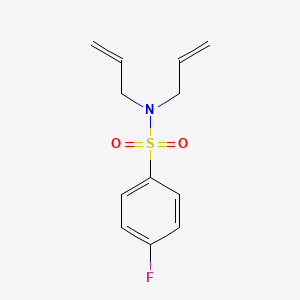![molecular formula C19H18N2O3 B5536430 ethyl 4-[(3-methoxyphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5536430.png)
ethyl 4-[(3-methoxyphenyl)amino]-3-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(3-methoxyphenyl)amino]-3-quinolinecarboxylate, also known as MEQ, is a chemical compound that is widely used in scientific research. MEQ is a quinoline derivative that has been found to have a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. MEQ has also been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, viral infections, and autoimmune disorders.
Scientific Research Applications
Disease-Modifying Antirheumatic Drugs (DMARDs)
Quinoline derivatives have been evaluated for their potential as disease-modifying antirheumatic drugs (DMARDs). One study involved synthesizing and evaluating the pharmacological properties of the metabolites of a quinoline derivative, which exhibited anti-inflammatory effects in an adjuvant arthritic rat model, indicating potential for treating inflammatory diseases (A. Baba, H. Makino, Y. Ohta, T. Sohda, 1998).
Synthesis and Transformation
Efficient syntheses of quinoline derivatives have been reported, showcasing the versatility of these compounds in chemical synthesis. These methods enable the creation of various metabolites, indicating their utility in drug development and research into new pharmacological agents (M. Mizuno, M. Yamashita, Y. Sawai, K. Nakamoto, Mitsutaka Goto, 2006).
Antimicrobial Activity
Novel quinoline derivatives have demonstrated antimicrobial activity, particularly against gram-negative microorganisms and Staphylococcus aureus. This suggests that these compounds could be developed into new antimicrobial agents, addressing the need for novel treatments in the face of antibiotic resistance (H. Agui, T. Mitani, A. Izawa, T. Komatsu, T. Nakagome, 1977).
Optical and Structural Properties
The structural and optical properties of quinoline derivatives have been studied, revealing their potential application in materials science, particularly in the development of novel fluorophores for biochemistry and medicine. Such compounds could be utilized in studying various biological systems, including DNA, due to their efficient fluorescence characteristics (H. Zeyada, M. El-Nahass, M. M. El-Shabaan, 2016).
Anti-Proliferative and Tumor Cell Selectivity
Quinoline derivatives have shown pronounced anti-proliferative activity and selectivity towards certain tumor cells, indicating their potential as novel, tumor-selective therapeutic agents. This research suggests a promising avenue for developing new cancer treatments with high specificity and low cytotoxicity (Joice Thomas, Alenka Jecic, E. Vanstreels, Lizette van Berckelaer, R. Romagnoli, W. Dehaen, S. Liekens, J. Balzarini, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-(3-methoxyanilino)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-19(22)16-12-20-17-10-5-4-9-15(17)18(16)21-13-7-6-8-14(11-13)23-2/h4-12H,3H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMSMJIXBSVDSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-2-(2-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5536351.png)
![2-[4-(cyclopropylcarbonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5536358.png)

![2-methyl-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5536366.png)

![N-(4-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B5536382.png)
![(3S*,4R*)-4-(3-fluorophenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5536383.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5536386.png)
![4-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate](/img/structure/B5536395.png)
![3-{[(3-chloro-2,6-difluorobenzyl)amino]methyl}-3-piperidinol dihydrochloride](/img/structure/B5536406.png)


